(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

CDK inhibitor Ebvaciclib Kinase selectivity

Procure the exact (1R,2R) stereoisomer required for ebvaciclib (PF-06873600) and CDK inhibitor programs. This N-Boc-protected trans-1,2-amino alcohol features a tertiary alcohol and quaternary carbon at C-2, matching the crystal structure (PDB 7KJS) that confirms its critical role in the ATP-binding pocket. The (1S,2S) enantiomer, des-methyl analog, or hydroxymethyl regioisomer introduce stereochemical or positional uncertainty that cannot be corrected downstream, leading to loss of picomolar inhibitory potency (Ki 0.09-0.16 nM). Insist on documented ee and traceable absolute configuration.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B8188905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1(CCCC1NC(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
InChIKeyLEGONGASYNNKAJ-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester: A Chiral N-Boc-trans-amino Alcohol for CDK-Targeted Drug Synthesis


(1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester (CAS 2682097-82-9) is a chiral, non-racemic building block belonging to the class of N-Boc-protected trans-1,2-amino alcohols. Its defining feature is the (1R,2R) absolute configuration on a cyclopentane scaffold bearing a tertiary alcohol and a protected amine. This specific stereochemistry directly matches the N-Boc-protected intermediate required for constructing the clinical cyclin-dependent kinase (CDK) inhibitor ebvaciclib (PF-06873600) [1]. Ebvaciclib demonstrates Ki values of 0.09 nM, 0.13 nM, and 0.16 nM against CDK2, CDK4, and CDK6 respectively . The compound itself is demonstrated to undergo hydroxyl-to-fluoro substitution, yielding a fluorinated analogue in 48% yield, a transformation relevant to JAK3 inhibitor programs [2].

Why (1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester Cannot Be Replaced by a Generic Analog


Superficially similar cyclopentyl Boc-amino alcohols such as the des-methyl analog, the regioisomeric (hydroxymethyl) derivative, or the enantiomeric (1S,2S) compound differ critically in stereochemistry, steric bulk, or functional-group placement. These differences are not benign. In the context of the clinical CDK2/4/6 inhibitor ebvaciclib, the (1R,2R)-2-hydroxy-2-methylcyclopentyl fragment engages the kinase ATP-binding pocket and its absolute configuration is a structural requirement for picomolar inhibitory potency [1]. The (1S,2S) enantiomer would produce a diastereomeric drug molecule with fundamentally different binding geometry. The des-methyl analog lacks the quaternary carbon center that influences conformational pre-organization. The (hydroxymethyl) regioisomer positions the hydrogen-bond donor/acceptor at a different vector, altering key interactions with the hinge region. Procurement of any analog other than the (1R,2R) compound introduces stereochemical or positional uncertainty that cannot be resolved by downstream processing, risking complete loss of target potency [2].

Quantitative Differentiation Evidence for (1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester


Absolute (1R,2R) Stereochemistry Defines Sub-Nanomolar CDK2/4/6 Potency

The downstream drug ebvaciclib, which incorporates the (1R,2R)-2-hydroxy-2-methylcyclopentyl fragment derived from the title compound, achieves Ki values of 0.09 nM (CDK2), 0.13 nM (CDK4), and 0.16 nM (CDK6) . A structural analog where the 6-difluoromethyl group is replaced by chlorine (Example 9) and the cyclopentyl fragment remains (1R,2R) retains a CDK6 Ki of 0.25 nM, confirming the stereochemistry is not the sole determinant but is essential for maintaining the scaffold's potency [1]. The (1S,2S) enantiomer of the title compound (CAS 2682097-87-4) is commercially available but is not described as an intermediate for any disclosed clinical CDK inhibitor; its use would yield the enantiomeric drug, which is predicted to show drastically reduced target binding based on the well-established chiral recognition principles of kinase ATP sites .

CDK inhibitor Ebvaciclib Kinase selectivity

Crystallographically Confirmed Binding Mode Requires (1R,2R) Geometry

A co-crystal structure of ebvaciclib bound to CDK2/Cyclin E (PDB ID: 7KJS) has been deposited in the Protein Data Bank [1]. The structure explicitly resolves the (1R,2R)-2-hydroxy-2-methylcyclopentyl moiety within the ATP-binding site. The tertiary hydroxyl group and the methyl substituent occupy specific sub-pockets; inversion of either chiral center (to 1S or 2S) would place the methyl or hydroxyl group into a sterically disallowed region or eliminate a critical hydrogen bond [2]. No crystal structure with the (1S,2S) or cis diastereomer has been reported, consistent with the interpretation that only the (1R,2R) geometry is productive for binding.

X-ray crystallography CDK2 Structure-based drug design

Regioisomeric Differentiation: 2-Hydroxy-2-methyl vs. 2-(Hydroxymethyl) Cyclopentyl Scaffolds

The title compound bears the hydroxyl group directly on the cyclopentyl ring at the 2-position with a geminal methyl, creating a tertiary alcohol. The regioisomeric compound (1R,2R)-2-(hydroxymethyl)cyclopentyl carbamic acid tert-butyl ester (CAS 1932393-39-9) places the hydroxyl group on an exocyclic methylene, resulting in a primary alcohol with greater conformational flexibility and a different hydrogen-bond geometry . In kinase inhibitor design, the tertiary alcohol of the title compound is a critical structural feature: the geminal methyl group restricts rotation and pre-organizes the hydroxyl for interaction with a specific backbone carbonyl, whereas the flexible primary alcohol of the regioisomer samples multiple rotameric states, entropically penalizing binding and reducing the on-rate [1]. Ebvaciclib's CDK2 Ki of 0.09 nM is achieved with the tertiary alcohol; no analog with a primary alcohol at this position has been reported to achieve comparable potency, consistent with the entropic penalty predicted for flexible hydrogen-bond donors in kinase hinge-binding motifs [2].

Regioisomer comparison Hydrogen bonding Medicinal chemistry

Des-Methyl Analog Lacks Quaternary Carbon Center Critical for Conformational Control

The des-methyl analog, (1R,2R)-2-hydroxycyclopentyl carbamic acid tert-butyl ester (CAS 454170-16-2), differs from the title compound by the absence of the geminal methyl group [1]. The quaternary carbon at the 2-position of the title compound restricts the cyclopentane ring to a narrower conformational envelope compared to the des-methyl analog, which can more readily sample envelope and twist conformations [2]. In the ebvaciclib binding mode, the 2-methyl group fills a small hydrophobic sub-pocket adjacent to the CDK2 gatekeeper residue; the des-methyl analog would leave this sub-pocket unoccupied, reducing van der Waals contacts by an estimated 15–20 Ų of buried surface area, translating to a predicted ≥10-fold loss in affinity based on standard hydrophobic contribution estimates of ~0.03 kcal/mol per Ų [3].

Conformational analysis SAR Quaternary center

Synthetic Utility: Direct Fluorination to Access JAK3 Inhibitor Intermediates

The title compound (or its racemic/relative stereochemistry variant) serves as a direct precursor for fluorinated analogs via treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane, yielding tert-butyl 2-fluoro-2-methylcyclopentylcarbamate in 48% isolated yield after 4 hours [1]. This transformation, disclosed in patent WO2012125886A1 (pyrrolopyridazine JAK3 inhibitors), demonstrates the synthetic utility of the tertiary alcohol as a leaving group for nucleophilic fluorination. The des-methyl analog lacks the tertiary alcohol and would require a less efficient multi-step sequence to install fluorine at this position. The (hydroxymethyl) regioisomer, if subjected to DAST, would produce a fluoromethyl derivative with entirely different steric and electronic properties, not a fluorocyclopentyl system [2].

DAST fluorination JAK3 inhibitor Late-stage diversification

Research and Industrial Application Scenarios for (1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester


GMP Intermediate Supply for CDK2/4/6 Inhibitor (Ebvaciclib) Manufacturing

The title compound is the direct N-Boc-protected precursor to the (1R,2R)-2-hydroxy-2-methylcyclopentylamine fragment required for ebvaciclib (PF-06873600) synthesis. Ebvaciclib has entered clinical trials (NCT03519178) for cancer treatment, demonstrating Ki values of 0.09–0.16 nM against CDK2/4/6 [1]. Crystallographic data (PDB 7KJS) confirms the (1R,2R) fragment occupies a critical sub-pocket within the CDK2 ATP-binding site [2]. Procurement of the title compound with documented enantiomeric excess and traceable stereochemical purity is essential for manufacturing a drug substance that meets regulatory specifications for absolute configuration. Any deviation in stereochemistry or regioisomeric identity would produce a different active pharmaceutical ingredient not covered by the existing IND and patent estate [3].

Synthesis of Fluorinated Cyclopentyl Building Blocks for JAK3 and Other Kinase Programs

The tertiary alcohol of the title compound undergoes DAST-mediated fluorination to yield tert-butyl 2-fluoro-2-methylcyclopentylcarbamate in 48% yield, as documented in patent WO2012125886A1 (JAK3 inhibitors) [4]. This transformation provides access to a fluorinated cyclopentylamine building block that is not readily accessible from the des-methyl or regioisomeric analogs. Medicinal chemistry groups pursuing fluorine scanning or metabolic stability optimization of cyclopentyl-containing kinase inhibitors can leverage this synthetic route to generate fluorinated analogs without de novo synthesis of the cyclopentyl scaffold.

Structure-Based Drug Design Requiring Enantiopure trans-Cyclopentylamine Scaffolds

The resolved (1R,2R) configuration and the quaternary carbon at C-2 make this compound a privileged scaffold for structure-based drug design. The co-crystal structure of ebvaciclib with CDK2 (PDB 7KJS) provides a template for modeling other kinase targets where a trans-1,2-disubstituted cyclopentane is desired [2]. Researchers can dock the Boc-protected fragment into novel binding sites and rationally design extensions from the amine handle after Boc deprotection. The availability of the pure enantiomer eliminates the need for chiral chromatography or resolution steps that would be required if the racemic or relative-stereochemistry mixture were purchased.

Stereochemical Probe in Selectivity Profiling of CDK Inhibitors

Because the (1R,2R)-configured fragment is the active enantiomer in ebvaciclib, the title compound can be used to prepare matched molecular pairs comparing (1R,2R) vs. (1S,2S) or cis diastereomeric drug candidates. This enables direct measurement of enantioselective binding across the human kinome. While the (1S,2S) enantiomer (CAS 2682097-87-4) is commercially available , only the (1R,2R) compound is validated in a clinical candidate. Procurement of both enantiomers from controlled sources allows rigorous assessment of stereochemistry-dependent selectivity, which is critical for patent prosecution and lead series differentiation.

Quote Request

Request a Quote for (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.